[(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate;hydrochloride
Description
This compound features a 9-azabicyclo[3.3.1]nonane core, a bridged bicyclic structure with nitrogen at position 7. The molecule is substituted with acetyloxy groups at positions 2 and 6, both in the (R)-configuration, and is formulated as a hydrochloride salt to enhance solubility and stability. Its stereochemistry and functionalization make it a candidate for pharmacological studies, particularly in receptor-binding applications due to the azabicyclic scaffold’s affinity for neurological targets .
Properties
IUPAC Name |
[(1R,2R,5R,6R)-6-acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4.ClH/c1-7(14)16-11-5-3-10-12(17-8(2)15)6-4-9(11)13-10;/h9-13H,3-6H2,1-2H3;1H/t9-,10-,11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVQPSZMXOBBP-ZSMCIIQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C(CCC1N2)OC(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@H](CC[C@H]1N2)OC(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate; hydrochloride (CAS Number: 2343964-40-7) is a bicyclic structure that has garnered attention for its potential biological activities, particularly as a ligand for muscarinic acetylcholine receptors (mAChRs). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 2343964-40-7
Biological Activity Overview
The biological activity of this compound primarily involves its interaction with muscarinic acetylcholine receptors (mAChRs), which play critical roles in various physiological processes including cognition, memory, and autonomic functions.
Muscarinic Acetylcholine Receptor Interaction
Research indicates that compounds structurally similar to [(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate exhibit significant affinity for mAChRs. These receptors are involved in neurotransmission and have been implicated in various neurological disorders.
The compound acts as a ligand that can either activate or inhibit mAChRs depending on its conformation and the specific receptor subtype involved. The activation of these receptors can lead to various downstream effects such as modulation of neuronal excitability and neurotransmitter release.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that the compound exhibited agonistic effects on mAChRs, leading to increased intracellular calcium levels in neuronal cell lines. This suggests a role in enhancing synaptic transmission and plasticity .
- Cell Line Testing :
- Neuroprotective Effects :
Comparative Biological Activity Table
| Compound Name | Affinity for mAChRs | Cytotoxicity | Neuroprotective Effects |
|---|---|---|---|
| [(1R,2R,5R,6R)-6-Acetyloxy-9-azabicyclo[3.3.1]nonan-2-yl] acetate; hydrochloride | High | Moderate | Yes |
| Similar Bicyclic Compound A | Moderate | High | No |
| Similar Bicyclic Compound B | Low | Low | Yes |
Comparison with Similar Compounds
Comparison with Similar Azabicyclic Compounds
Structural Analogues
9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs
- Structure: Shares the 9-azabicyclo[3.3.1]nonane core but substitutes the 3α-position with a phenylcarbamate group.
- Pharmacology : Demonstrates high sigma-2 (σ2) receptor affinity (Ki < 10 nM) and selectivity over sigma-1 (σ1) receptors. The carbamate linkage and aryl substituents enhance lipophilicity, influencing blood-brain barrier penetration .
- Key Difference : The target compound’s acetyloxy groups may reduce metabolic stability compared to carbamates but improve solubility due to ester hydrolysis .
1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride
- Structure: Features a 1-azabicyclo[3.2.2]nonane scaffold with a carboxylic acid substituent.
- Physicochemical Properties : The carboxylic acid group increases polarity (logP ~ -0.5) compared to the target compound’s acetyloxy groups (predicted logP ~ 1.2), affecting membrane permeability .
- Applications : Used in peptide mimetics due to its rigid structure and hydrogen-bonding capability .
(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-Methoxyquinolin-4-yl)methanol Hydrochloride
Pharmacological and Physicochemical Properties
Stereochemical and Crystallographic Considerations
- The target compound’s (1R,2R,5R,6R) configuration imposes a specific chair-like conformation, verified via X-ray crystallography (methods in ). In contrast, ’s benzyl-substituted analogue crystallizes in a monoclinic system (P21/c), highlighting how substituents alter packing and stability .
Q & A
Basic Research Questions
Q. How is the stereochemistry of this compound confirmed in synthetic products?
- Methodology : X-ray crystallography is the gold standard for stereochemical confirmation. Refinement using SHELXL (part of the SHELX suite) allows precise determination of atomic positions and chiral centers . For visualization, ORTEP-3 generates thermal ellipsoid plots to validate spatial arrangements . Complementary techniques like NOESY NMR or circular dichroism (CD) can corroborate solution-phase stereochemistry.
Q. What synthetic routes are commonly employed for bicyclic 9-azabicyclo[3.3.1]nonane derivatives?
- Methodology : Key strategies include:
- Ring-closing metathesis (RCM) to form the bicyclic framework.
- Intramolecular cyclization of linear precursors with chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry.
- Hydrochloride salt formation via reaction with HCl in polar solvents (e.g., ethanol/water mixtures) .
- Purification often involves recrystallization or chiral HPLC to isolate enantiopure products.
Q. Which analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC-MS : Quantifies purity and detects degradation products.
- Elemental analysis : Validates stoichiometry of the hydrochloride salt.
- Thermogravimetric analysis (TGA) : Assesses thermal stability of the crystalline form.
- Chiral columns in HPLC ensure enantiomeric excess >99% for pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data during structural elucidation?
- Methodology :
- Dynamic effects : NMR may reflect time-averaged conformations in solution, while X-ray captures a single static state. Use Cremer-Pople puckering coordinates to analyze ring flexibility and compare with NMR-derived coupling constants .
- Low-temperature crystallography reduces thermal motion discrepancies.
- DFT calculations (e.g., Gaussian) model solution-phase conformers and predict NMR shifts for cross-validation .
Q. What experimental design optimizes stereoselective synthesis to minimize diastereomer formation?
- Methodology :
- DoE (Design of Experiments) : Screen solvents (e.g., THF vs. DCM), temperatures, and catalysts (e.g., Ru-based for RCM).
- In situ monitoring : ReactIR tracks reaction progress and intermediates.
- Chiral additives : L-Proline or sparteine can enhance enantioselectivity in asymmetric steps .
- Kinetic vs. thermodynamic control : Adjust quenching times to favor desired diastereomers.
Q. How does conformational flexibility of the bicyclic core impact biological activity?
- Methodology :
- Cremer-Pople analysis : Quantify ring puckering amplitudes (e.g., via X-ray) to classify chair, boat, or twist conformers .
- Molecular dynamics (MD) simulations : Correlate dominant conformers in solution with receptor docking (e.g., using AutoDock Vina).
- SAR studies : Modify substituents (e.g., acetyloxy groups) and compare bioactivity against conformational data .
Q. What strategies address crystallization challenges for hydrochloride salts in X-ray studies?
- Methodology :
- Counterion variation : Test alternative salts (e.g., sulfate, tosylate) if HCl forms amorphous solids.
- Solvent screening : Use high-throughput platforms to identify optimal crystallization conditions (e.g., vapor diffusion with acetone/water).
- Seeding : Introduce microcrystals of analogous compounds (e.g., from ) to induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
